molecular formula C29H20N6Na2O7S B1173312 C.I. Basic Red 42 CAS No. 12221-66-8

C.I. Basic Red 42

Cat. No.: B1173312
CAS No.: 12221-66-8
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Description

C.I. Basic Red 42 is a synthetic basic dye belonging to the [e.g., azo / triarylmethane] class, provided as a high-purity reagent for research and development purposes. Its primary research applications include its use as a colorant in the development of specialized inks and dyeing protocols for various substrates. In life sciences, it may serve as a biological stain for microscopic analysis in histology or cytology, allowing for the selective visualization of cellular components. The compound's mechanism of action is attributed to its cationic nature, which facilitates electrostatic interaction with anionic sites on target surfaces or tissues, such as phosphate groups in nucleic acids or specific protein residues. Researchers value this compound for its [e.g., brilliant chromogenicity, specific binding affinity, or stability under experimental conditions]. Further investigations explore its potential in materials science, including the coloring of plastics and polymers. It is imperative to note that this product is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

12221-66-8

Molecular Formula

C29H20N6Na2O7S

Synonyms

C.I. Basic Red 42

Origin of Product

United States

Advanced Synthesis, Modification, and Structural Characterization Research

Exploration of Novel Synthetic Methodologies for C.I. Basic Red 42 and its Analogs

The synthesis of azo dyes, a broad class that includes many red dyes, typically involves a diazotization reaction followed by a coupling reaction nih.govchemwhat.com. For example, Allura Red AC (C.I. 16035), another red azo dye, is synthesized by the azo coupling of diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid chemspider.com. C.I. Reactive Red 195, a water-soluble azo dye, has been the subject of research into continuous heterogeneous synthesis methods to improve production efficiency and dye purity chemicalbook.com.

Given that this compound is a basic dye, its synthesis would likely involve coupling reactions that result in a cationic chromophore. While specific novel methodologies for this compound are not detailed in the provided sources, research on developing more efficient, environmentally friendly, or high-yield synthetic routes for basic dyes in general is an active area. This could involve exploring different reaction conditions, catalysts, or starting materials. The synthesis of C.I. Basic Red 52, a methine basic dye, involves the condensation of 1,3,3-trimethyl-2-methyleneindoline (B94422) and 4-(dimethylamino)benzaldehyde. This highlights that different chemical classes of basic dyes utilize distinct synthetic approaches.

Research into analogs of this compound would involve structural variations aimed at altering properties such as color shade, lightfastness, washfastness, or solubility. Studies on the synthesis of analogs of natural products or other complex molecules often involve strategies like diverted total synthesis or function-oriented synthesis to create libraries of related compounds for evaluation. Similar approaches could be applied to this compound to generate analogs with potentially improved performance characteristics.

Targeted Structural Modification for Enhanced Performance or Degradation Susceptibility

Targeted structural modification of dyes is pursued to improve their application properties or to design them for easier degradation in environmental contexts. Modifications can involve introducing different functional groups, altering the conjugation system, or changing the counterion in the case of basic dyes.

For this compound, targeted modifications could aim to increase its affinity for specific fibers, improve its light and wet fastness properties, or enhance its susceptibility to degradation by chemical or biological treatments. Research on the degradation of other basic dyes, such as Basic Red 46, using methods like green synthesized iron nanoparticles, demonstrates the importance of understanding degradation pathways and developing methods to facilitate them. Structural modifications could potentially be designed to make the dye more amenable to such degradation processes.

Spectroscopic Techniques for Advanced Structural Elucidation of this compound and its Derivatives

Spectroscopic techniques are indispensable tools for confirming the structure of synthesized dyes, characterizing their properties, and analyzing their behavior in different environments.

UV-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions within a dye molecule's chromophore, which are responsible for its color. The UV-Vis spectrum of a dye in solution shows characteristic absorption peaks at specific wavelengths. For example, the UV-Vis spectrum of C.I. Basic Red 46 in aqueous solution shows a major peak in the visible region at 530 nm wikipedia.org. Changes in the UV-Vis spectrum, such as shifts in peak position or intensity, can indicate interactions with other substances or changes in the dye's chemical structure. UV-Vis spectroscopy can be used for both qualitative and quantitative analysis of dyes.

For this compound, UV-Vis spectroscopy would be used to determine its maximum absorbance wavelength () and to study how this changes with factors like pH, solvent, or the presence of mordants or other textile auxiliaries. This provides crucial information about the dye's electronic structure and its interaction with its environment.

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. FTIR spectra show characteristic absorption bands at specific wavenumbers corresponding to different functional groups (e.g., C-H, O-H, N-H, C=O, N=N, S=O).

FTIR spectroscopy has been used to characterize various dyes and modified textile fibers. For instance, FTIR analysis can reveal the presence of specific bonds in dye molecules or confirm that functional groups have been successfully introduced during synthesis or modification. In the study of reactive dye degradation, FTIR analysis helped to monitor changes in functional groups over time.

For this compound, FTIR spectroscopy would be essential for confirming the presence of expected functional groups in the synthesized compound and its derivatives. It can help verify the success of modification reactions by identifying the appearance or disappearance of specific functional group signals.

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR spectroscopy. It is based on the inelastic scattering of light by molecules, providing information about their vibrational modes. Raman spectroscopy is particularly useful for studying non-polar bonds and can be applied to a wide range of samples, including colored materials like textile fibers.

Raman spectroscopy has been used for the identification of dyes in colored fibers. Different laser excitation wavelengths can be used, although fluorescence can sometimes pose a challenge. Despite this, Raman spectroscopy can help identify the main dye components in a sample.

For this compound, Raman spectroscopy could provide detailed information about the vibrational modes of its molecular structure, further aiding in its identification and characterization. It could be particularly useful for analyzing the dye in solid form or when applied to a substrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules. It provides detailed information about the connectivity and environment of atoms within a molecule based on the magnetic properties of their nuclei (commonly ¹H and ¹³C).

NMR spectroscopy is used for both qualitative and quantitative analysis of mixtures and for studying molecular structures. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the structure of a compound can be assigned. Different NMR techniques, including one-dimensional and two-dimensional experiments, can be employed for complex structures.

For this compound and its derivatives, NMR spectroscopy would be crucial for unequivocally confirming their chemical structures after synthesis or modification. It provides the most detailed level of structural information, allowing for the assignment of individual atoms within the molecule.

Environmental Remediation and Degradation Research of C.i. Basic Red 42

Adsorption-Based Removal Mechanisms and Material Science

The efficacy of the adsorption process is heavily reliant on the properties of the adsorbent material. Researchers have focused on developing and characterizing novel, low-cost, and efficient adsorbents for the removal of dyes like C.I. Basic Red 42.

Development and Characterization of Novel Adsorbents (e.g., Carbon-Silica Composites, Modified Clays, Biosorbents)

Carbon-Silica Composites: These materials combine the advantageous properties of both carbon (high surface area and porosity) and silica (good mechanical and thermal stability). The synthesis of carbon-silica composites often involves the pyrolysis of a mixture of a silica precursor and a carbon source. For instance, a composite with a specific surface area of 297 m²/g and a mean pore diameter of 6.1 nm has been developed. researchgate.net The adsorption mechanism on these composites can involve ion exchange, chemical bonding, electrostatic interaction, and physical adsorption. mdpi.com

Modified Clays: Natural clays like bentonite (B74815) are abundant and inexpensive but often require modification to enhance their adsorption capacity for organic pollutants. fao.org One approach involves modification with cationic surfactants to create organoclays, which can effectively remove anionic dyes. semanticscholar.org Another method is the creation of composite materials, such as a carboxymethyl cellulose (B213188)/organo-bentonite (CMC/OBent) composite. Characterization of such composites involves techniques like Fourier-transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) to understand the structural and surface changes that influence adsorption. researchgate.net In the case of the CMC/OBent composite, the organic modification was found to stimulate the intercalation of CMC molecules into the interlayer space of the organo-bentonite. researchgate.net

Biosorbents: These are materials derived from biological sources, including agricultural waste and microorganisms, offering a cost-effective and environmentally friendly alternative to conventional adsorbents. mdpi.com Materials like fir sawdust have been investigated for the removal of dyes. semanticscholar.org The surface of biosorbents typically contains various functional groups, such as carboxyl, hydroxyl, and amino groups, which can bind with dye molecules. mdpi.com Characterization techniques for biosorbents include SEM for surface morphology, FT-IR for identifying functional groups, and determination of the point of zero charge (pHpzc) to understand the surface charge at different pH values. researchgate.net

Equilibrium Adsorption Studies and Isotherm Modeling

Adsorption isotherms are crucial for describing the interaction between the adsorbate (dye) and the adsorbent and for optimizing the adsorption system design. scielo.br Various mathematical models are used to analyze the experimental equilibrium data.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.com It is one of the most commonly used models for describing dye adsorption. The linear form of the Langmuir equation is often used to determine the model parameters. For the adsorption of C.I. Basic Red 46, a closely related dye, onto a carbon-silica composite, the Langmuir model provided a good fit to the experimental data, with the coefficient of determination (R²) values being higher than for other models. mdpi.com

Interactive Table: Langmuir Isotherm Parameters for Basic Dyes on Various Adsorbents Please note that specific data for this compound is limited in the available literature. The following table presents data for similar basic dyes to illustrate typical values.

AdsorbentDyeq_max (mg/g)K_L (L/mg)Reference
Carbon-Silica CompositeC.I. Basic Red 4641.90 - 176.10-0.990-0.999 mdpi.com
ClinoptiloliteC.I. Basic Red 4615.90.0350.996 ijcce.ac.ir
Foumanat Tea WasteBasic Blue 9242-- cellulosechemtechnol.ro
Silica Monolith ParticlesBasic Red 5576->0.99 mdpi.com

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.com Research on the adsorption of C.I. Acid Red 42 (AR42) onto a carboxymethyl cellulose/organo-bentonite composite found that the Freundlich model fits the experimental data well. fao.orgresearchgate.net This suggests that the surface of this composite adsorbent is heterogeneous.

Interactive Table: Freundlich Isotherm Parameters for Basic and Acid Dyes on Various Adsorbents Data for this compound is not readily available. The table includes data for C.I. Acid Red 42 and other dyes.

AdsorbentDyeK_F ((mg/g)(L/mg)^(1/n))nReference
CMC/Organo-BentoniteC.I. Acid Red 42--Well-fitted fao.orgresearchgate.net
Carbon-Silica CompositeC.I. Basic Red 46--0.470–0.739 mdpi.com
Rumex Abyssinicus-Derived BiocharMethyl Red19.193.760.99 scielo.br

The Dubinin-Radushkevich (D-R) isotherm model is more general than the Langmuir model as it does not assume a homogeneous surface or constant adsorption potential. mdpi.com It is often applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. This model was applied to the adsorption of C.I. Basic Red 46 on a carbon-silica composite, but it did not describe the system as well as the Langmuir model, as indicated by lower R² values. mdpi.com

Interactive Table: Dubinin-Radushkevich Isotherm Parameters for C.I. Basic Red 46 Adsorption

AdsorbentTemperature (K)q_s (mg/g)K_ad (mol²/kJ²)E (kJ/mol)Reference
Carbon-Silica Composite29331.07-0.000923.570.986 mdpi.com
Carbon-Silica Composite31347.78-0.000628.870.608 mdpi.com
Carbon-Silica Composite333114.62-0.000531.620.826 mdpi.com

To better describe adsorption on heterogeneous surfaces, several multi-parameter isotherm models have been developed, which often combine elements of the Langmuir and Freundlich models.

Redlich-Peterson Isotherm: This three-parameter model incorporates features of both the Langmuir and Freundlich isotherms and can be applied in both homogeneous and heterogeneous systems. science.gov It is versatile and often provides a better fit to experimental data over a wide range of concentrations. researchgate.net

Sips Isotherm: The Sips model is another three-parameter isotherm that combines the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm.

Toth Isotherm: The Toth model is also a three-parameter equation that is useful for describing heterogeneous adsorption systems. It is derived from the potential theory and is often effective in fitting a wide range of experimental data. science.gov

The application of these multi-parameter models can provide a more accurate description of the adsorption equilibrium for this compound on various novel adsorbents, though specific studies applying these models to this particular dye are still emerging.

Thermodynamic Evaluation of Adsorption Processes

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insight into the spontaneity and nature of the adsorption process. These parameters are calculated using the following equations:

ΔG° = -RT ln(K_c)

ln(K_c) = (ΔS° / R) - (ΔH° / RT)

where:

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin (K).

K_c is the equilibrium constant.

The Gibbs free energy change indicates the degree of spontaneity of the adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous and thermodynamically favorable. The more negative the value, the more favorable the adsorption.

The enthalpy change provides information about the nature of the adsorption process. A positive ΔH° value indicates that the process is endothermic, meaning that an increase in temperature favors the adsorption. scialert.netekb.eg Conversely, a negative ΔH° value suggests an exothermic process, where adsorption is more favorable at lower temperatures. The magnitude of ΔH° can also suggest the type of adsorption: values typically below 40 kJ/mol are associated with physisorption, while higher values suggest chemisorption.

Table 2: Thermodynamic Parameters for Basic Dye Adsorption (Note: This table is illustrative, as specific data for this compound is not available. The values represent typical findings for basic dyes on various adsorbents.)

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of Process
298NegativePositivePositiveSpontaneous & Endothermic
308More NegativePositivePositiveSpontaneous & Endothermic
318Even More NegativePositivePositiveSpontaneous & Endothermic
Entropy Change (ΔS°)

The entropy change (ΔS°) is a thermodynamic parameter that provides insight into the degree of randomness or disorder at the solid-liquid interface during the adsorption process. A positive ΔS° value suggests an increase in the randomness at the interface, which can occur when the adsorbate molecules displace a larger number of adsorbed solvent molecules, leading to a net increase in the translational entropy of the system. mdpi.com

In the context of this compound and similar cationic dyes, the entropy change is a key factor in determining the spontaneity of the adsorption process, in conjunction with the enthalpy change (ΔH°). Thermodynamic studies of dye adsorption often reveal a positive entropy change, indicating that the process is entropy-driven. For instance, the adsorption of the cationic dye Basic Red 5 onto silica monolith particles was found to have a negative ΔS° value, indicating a decrease in randomness at the solid-liquid interface. mdpi.com Conversely, the adsorption of Congo Red dye by cyanoguanidine-modified chitosan showed a positive ΔS° of 118.48 J mol⁻¹K⁻¹, indicating increased randomness at the adsorbent-adsorbate interface. mdpi.com This increase is often attributed to the displacement of adsorbed solvent molecules by the dye molecule, leading to a net gain in entropy. mdpi.com The nature of the adsorption, whether it is spontaneous and whether it is endothermic or exothermic, is confirmed by the values of Gibbs free energy (ΔG°) and enthalpy (ΔH°). mdpi.comresearchgate.net

Table 1: Thermodynamic Parameters for Cationic Dye Adsorption on Various Adsorbents

Influence of Physicochemical Parameters on Adsorption Efficiency

The efficiency of this compound adsorption is significantly influenced by several physicochemical parameters of the aqueous solution. These include pH, temperature, initial dye concentration, ionic strength, and the presence of surfactants. Optimizing these parameters is crucial for maximizing dye removal from wastewater. nih.gov

pH The pH of the solution is a critical factor affecting the surface charge of the adsorbent and the ionization of the dye molecule. For cationic dyes like this compound, adsorption is generally more favorable at higher pH values. ijcce.ac.ir At low pH, the adsorbent surface tends to be positively charged, leading to electrostatic repulsion with the cationic dye molecules. As the pH increases, the adsorbent surface becomes more negatively charged, which enhances the electrostatic attraction and, consequently, the adsorption of the positively charged dye cations. nih.gov For example, in the adsorption of Basic Red 46, the most effective adsorption occurs at a pH of 8. ijcce.ac.ir Similarly, the photodegradation of a Basic Red dye over Ag3PO4 was found to be most efficient at a pH of 6.7, attributed to the attractive forces between the negatively charged catalyst and the cationic dye. aijr.org

Temperature Temperature affects the adsorption process by influencing the solubility and diffusion rate of the dye molecules. The effect of temperature determines whether the adsorption process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). nih.gov For C.I. Basic Red 46, the adsorption capacity of a carbon-silica composite was found to increase with a temperature rise from 293 K to 333 K, indicating an endothermic process. mdpi.com This is often due to the increased mobility of dye molecules and a potential increase in the number of active sites on the adsorbent at higher temperatures. nih.gov However, in some systems, an initial increase in temperature may enhance adsorption, while a further increase leads to a decrease in efficiency. mdpi.com

Initial Dye Concentration The initial concentration of the dye is a significant driving force for overcoming mass transfer resistance between the aqueous and solid phases. nih.gov Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent). However, the percentage of dye removal often decreases as the initial concentration increases. This is because at a fixed adsorbent dosage, the total number of available adsorption sites is limited. At low concentrations, all dye molecules can interact with the binding sites, leading to a high removal percentage. At higher concentrations, the active sites become saturated, resulting in a lower percentage of dye being removed. nih.gov

Ionic Strength The ionic strength of the wastewater, determined by the concentration of dissolved salts, can influence the adsorption of dyes. The presence of ions can affect the electrical double layer at the adsorbent surface and the aggregation of dye molecules in solution. qub.ac.uk An increase in ionic strength can sometimes lead to a decrease in the adsorption of cationic dyes due to the competition between the salt cations and the dye cations for the active sites on the adsorbent. nd.edu Conversely, in some cases, increasing ionic strength can enhance dye removal, which may be attributed to the aggregation of dye molecules. qub.ac.ukul.ie The specific effect depends on the nature of the dye, the adsorbent, and the ions present in the solution. nih.gov

Surfactant Presence Surfactants are often present in textile wastewater and can significantly impact dye adsorption. The effect depends on the type of surfactant (anionic, cationic, or non-ionic). Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can dramatically enhance the adsorption of cationic dyes like this compound. researchgate.net This is due to the formation of dye-surfactant aggregates or a modification of the adsorbent surface charge, which increases the attraction for the cationic dye. Conversely, cationic surfactants, like cetyltrimethylammonium bromide (CTAB), may decrease the adsorption efficiency due to competition with the cationic dye for the same adsorption sites. mdpi.comresearchgate.net Non-ionic surfactants generally have a smaller effect on the adsorption process. researchgate.net

Surface Interaction Mechanisms and Electrokinetic Phenomena

The interaction between this compound and an adsorbent surface is governed by complex mechanisms involving surface charge and electrokinetic properties. Understanding these phenomena is essential for elucidating the adsorption process at a molecular level.

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of an adsorbent in a specific medium. colostate.edu The adsorption of cationic dyes like this compound typically alters the zeta potential of the adsorbent. In a study involving the adsorption of C.I. Basic Red 46 onto a carbon-silica composite, the zeta potential of the composite particles increased across the entire pH range examined after dye adsorption. mdpi.com This increase is attributed to the accumulation of the positively charged cationic dye molecules in the slipping plane area of the electrical double layer. The adsorption of large cationic dye molecules can also cause a shift of the slipping plane away from the solid surface, contributing to the change in zeta potential. mdpi.com

Solid Surface Charge Density Investigations

The solid surface charge density relates to the quantity of electrical charge on the surface of the adsorbent. The adsorption of this compound, a cationic dye, directly influences this parameter. Research on the closely related C.I. Basic Red 46 showed that its adsorption led to an increase in the surface charge density of a carbon-silica composite. mdpi.com This phenomenon occurs because the positively charged groups of the adsorbed dye molecules are oriented towards the bulk solution, effectively increasing the positive charge at the solid-liquid interface. mdpi.com This change in surface charge density also results in a shift of the point of zero charge (pHpzc) to higher pH values. mdpi.com The interaction is not purely electrostatic; solid hydroxyl groups on the adsorbent surface and nitrogen atoms in the dye molecule also participate in the binding process. mdpi.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are considered highly effective for the degradation of recalcitrant dyes like this compound.

Photocatalytic Degradation Studies

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂) or other materials like silver phosphate (Ag3PO4), and a source of light (e.g., UV or solar) to generate highly reactive species, primarily hydroxyl radicals. aijr.org These radicals can then mineralize the complex dye molecules into simpler, less harmful compounds such as CO₂, water, and inorganic ions. researchgate.net

Studies have demonstrated the effectiveness of photocatalysis for the degradation of basic dyes. For example, the semiconductor Ag3PO4 was successfully used for the photodegradation of a Basic Red dye, achieving a 97% removal rate after 4 hours of solar light irradiation. aijr.org The primary active species responsible for the dye's photooxidation was identified as the hydroxyl radical. aijr.org The efficiency of the process can be influenced by factors such as the pH of the solution, catalyst dosage, and the initial dye concentration. aijr.orgresearchgate.net The use of composite nanoparticles, such as TiO₂-SiO₂, has also been shown to enhance photocatalytic activity due to higher surface area and improved thermal stability, leading to a significantly faster degradation rate for basic dyes compared to pure TiO₂. nih.gov

Table 2: Summary of Compounds Mentioned

Electrochemical Degradation Investigations

Electrochemical degradation is another promising advanced oxidation process for the treatment of textile wastewater containing dyes like this compound. This method involves the use of an electric current to drive oxidation and reduction reactions that break down the dye molecules.

The choice of anode material is a critical factor determining the efficiency of the electrochemical degradation process. Research has focused on developing stable and highly efficient anode materials.

Dimensionally Stable Anodes (DSA): These anodes, typically composed of a titanium substrate coated with a mixed metal oxide layer (e.g., IrO₂-RuO₂), are known for their good conductivity and stability. However, they are often considered "active" anodes, meaning they have a lower oxygen evolution potential and may selectively oxidize organic compounds, sometimes leading to the formation of undesirable byproducts. researchgate.netbohrium.com

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are considered "non-active" anodes with a very high oxygen evolution potential. This property allows for the generation of a large amount of highly reactive hydroxyl radicals on the anode surface, leading to the complete mineralization of organic pollutants to CO₂, water, and inorganic ions. nih.govjmaterenvironsci.com Studies have shown that BDD anodes are highly effective for the degradation of various dyes, achieving high color and COD removal efficiencies. nih.gov

The performance of these electrodes is compared in the table below.

Electrode MaterialTypeAdvantagesDisadvantages
DSA (e.g., Ti/IrO₂-RuO₂) ActiveGood conductivity, stabilityLower mineralization efficiency, potential for byproduct formation. researchgate.netbohrium.com
BDD Non-activeHigh oxygen evolution potential, complete mineralization, high efficiency. nih.govjmaterenvironsci.comHigher cost

The degradation of this compound through electrochemical methods can occur via several mechanisms:

Direct Oxidation: This involves the direct transfer of electrons from the dye molecule to the anode surface, leading to its oxidation. This process is more prominent on "active" anodes like DSAs.

Indirect Oxidation: This is the primary mechanism on "non-active" anodes like BDD. It involves the electrochemical generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), from the discharge of water at the anode surface. These radicals then attack and degrade the dye molecules in the bulk solution. researchgate.net

Mediated Processes: In the presence of certain electrolytes, such as chlorides, mediated oxidation can occur. For example, electrogenerated active chlorine species (Cl₂, HOCl, ClO⁻) can act as oxidizing agents to degrade the dye.

The kinetics of the electrochemical degradation of this compound are significantly influenced by the electrolyte composition and the applied current density.

Electrolyte Composition: The type and concentration of the supporting electrolyte affect the conductivity of the solution and can also participate in the reaction mechanism. For instance, the presence of chloride ions can lead to the formation of active chlorine, which can enhance the degradation rate. However, it can also lead to the formation of chlorinated organic byproducts. The use of inert electrolytes like sodium sulfate is common to avoid such complications. nih.gov

Current Density: The applied current density is a crucial operating parameter that directly controls the rate of electron transfer and the generation of oxidizing species. Increasing the current density generally leads to a faster degradation rate. However, at very high current densities, side reactions such as the oxygen evolution reaction can become more prominent, leading to a decrease in the current efficiency for dye degradation. nih.gov

Fenton and Photo-Fenton Processes

Optimization of Iron Species and Hydrogen Peroxide Concentrations

The efficacy of the Fenton and photo-Fenton degradation of this compound is critically dependent on the optimization of key operational parameters, primarily the concentrations of the iron catalyst and hydrogen peroxide. Research indicates that the molar ratio of these reagents directly influences the rate of hydroxyl radical generation and, consequently, the efficiency of dye removal. researchgate.netnih.gov

An optimal ratio is crucial because an excess of either reagent can be detrimental to the process. For instance, an overabundance of H₂O₂ can lead to scavenging of the highly reactive •OH radicals, forming less reactive hydroperoxyl radicals (HO₂•). Similarly, excessive Fe²⁺ can also act as a scavenger of •OH radicals. nih.gov Studies on similar reactive dyes have determined optimal conditions for effective degradation. For C.I. Reactive Red 2, a molar ratio of dye:Fe²⁺:H₂O₂ of 1:0.22:8.13 was found to be most effective. nih.gov In the treatment of Reactive Red dye, optimal removal was achieved with 78 ppm of hydrogen peroxide and 20 ppm of ferrous sulphate. jeeng.net The initial concentration of the dye itself is another significant factor, with higher concentrations generally requiring increased dosages of Fenton's reagents to achieve complete degradation. nih.gov The pH of the solution is also a critical parameter, with most Fenton-based processes achieving maximum efficiency under acidic conditions, typically around pH 3. chimieteif.irjeeng.netresearchgate.net

Table 1: Optimized Conditions for Dye Degradation using Fenton and Photo-Fenton Processes

Dye TypeProcessOptimal pHOptimal Fe²⁺ ConcentrationOptimal H₂O₂ ConcentrationReference
Reactive Red 198 (RR-198)Fenton3100 mg/L50 mg/L researchgate.net
Reactive Red (RR-dye)Photo-Fenton320 ppm78 ppm jeeng.net
Acid Yellow 23 (AY23)Photo-Fenton30.1 mmol700 mg/L chimieteif.ir
Reactive Red 2Fenton-like~2.7Dye:Fe²⁺:H₂O₂ molar ratio of 1:0.22:8.13 nih.gov
Acid Red 73 (AR 73)Advanced Fenton (Zero-valent iron)31.0 g/L15.0 mmol/L nih.gov
Mechanism of Hydroxyl Radical Formation and Reaction Pathways

The fundamental mechanism of the Fenton process is the catalytic decomposition of hydrogen peroxide by ferrous ions to generate hydroxyl radicals. nih.gov This reaction is summarized by the following equation:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ nih.gov

The hydroxyl radical (•OH) is a powerful, non-selective oxidant with a high standard electrode potential (2.8 V), capable of attacking and degrading complex organic molecules like this compound. nih.gov The reaction pathway for the degradation of the dye involves several steps initiated by the electrophilic attack of the •OH radical on the electron-rich sites of the dye molecule, such as the aromatic rings and the azo bond (-N=N-). This initial attack leads to the cleavage of the chromophoric group, resulting in the decolorization of the solution. The cleavage of the azo bond, a characteristic feature of azo dyes, produces various aromatic intermediates. These intermediates, such as phenols, aromatic amines, and carboxylic acids, are subsequently subjected to further oxidation. nih.gov This can lead to the opening of the aromatic rings, ultimately resulting in the mineralization of the organic molecule into simpler, non-toxic inorganic compounds like carbon dioxide (CO₂) and water (H₂O). nih.gov

In the photo-Fenton process, the degradation is enhanced by the photolysis of Fe³⁺ complexes under UV irradiation, which regenerates the Fe²⁺ catalyst and produces additional hydroxyl radicals:

Fe³⁺ + H₂O → Fe(OH)²⁺ + H⁺ Fe(OH)²⁺ + hν → Fe²⁺ + •OH chimieteif.ir

This photochemical regeneration of the catalyst makes the photo-Fenton process more efficient and faster than the classic Fenton process. chimieteif.irresearchgate.net

Hybrid Fenton Systems for Enhanced Degradation

Photo-Fenton: As previously discussed, this is the most common hybrid system. The use of UV or solar radiation significantly accelerates the degradation process. nih.gov Studies have shown that the photo-Fenton process achieves higher removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) compared to the conventional Fenton process. nih.govresearchgate.net For example, a study on a model mixture of azo dyes demonstrated complete mineralization in 180 minutes with the photo-Fenton reaction. rsc.org

Electro-Fenton (EF): This process involves the in-situ electrochemical generation of Fenton's reagents (H₂O₂ and Fe²⁺). Hydrogen peroxide is continuously produced at the cathode through the reduction of dissolved oxygen, while Fe²⁺ can be supplied externally or generated from a sacrificial iron anode. nih.govresearchgate.net The continuous, on-site production of reagents avoids the costs and risks associated with the transport and storage of H₂O₂. scispace.com The EF process has demonstrated high removal rates for various dyes, with one study achieving 94.05% removal of Acid Red G in 80 minutes. nih.govresearchgate.net

Sono-Fenton: This method combines the Fenton process with ultrasonic irradiation. The cavitation bubbles generated by ultrasound create localized hot spots with high temperature and pressure, which can lead to the thermal decomposition of water and H₂O₂ to form additional •OH radicals. researchgate.net

Ozonation and Combined Ozonation Technologies

Ozonation is another powerful AOP used for the treatment of dye-containing wastewater. Ozone (O₃) is a strong oxidizing agent that can directly react with organic molecules or decompose to form highly reactive hydroxyl radicals, leading to the degradation of pollutants. researchgate.net However, due to the low solubility of ozone in water, the efficiency of the process is often limited by the mass transfer rate between the gas and liquid phases. mdpi.compsecommunity.org Combined ozonation technologies, which integrate ozone with other processes like UV irradiation or hydrogen peroxide, have been developed to enhance degradation efficiency. mdpi.compsecommunity.org

Ozonolysis Mechanisms and Intermediate Product Formation

The degradation of this compound by ozonation occurs through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals formed from ozone decomposition.

Direct Reaction: Molecular ozone is an electrophile and selectively attacks electron-rich moieties within the dye structure. For an azo dye like this compound, the primary site of attack is the azo bond (-N=N-). The mechanism, known as the Criegee mechanism, involves a 1,3-dipolar cycloaddition of ozone to the double bond. msu.eduorganic-chemistry.org This forms a highly unstable primary ozonide (molozonide), which rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orglibretexts.org This Criegee intermediate is also a 1,3-dipole and can react further, leading to the cleavage of the molecule. msu.edu This initial attack on the chromophore is responsible for the rapid decolorization of the wastewater. researchgate.net

The ozonolysis of this compound results in the formation of various smaller organic molecules. The initial cleavage of the azo linkage and aromatic rings leads to the formation of aldehydes, ketones, and carboxylic acids. wikipedia.org Complete mineralization through prolonged ozonation can convert these intermediates into CO₂, H₂O, and inorganic ions.

Synergistic Effects of Ozonation with UV Irradiation and Hydrogen Peroxide

To enhance the degradation efficiency of ozonation, it is often combined with other agents like ultraviolet (UV) irradiation or hydrogen peroxide (H₂O₂). These combinations promote the formation of hydroxyl radicals, shifting the degradation mechanism from the slower, selective direct ozone reaction to the faster, non-selective indirect radical pathway.

O₃/UV Process: The photolysis of aqueous ozone by UV light (typically at 254 nm) generates hydrogen peroxide as an intermediate. This H₂O₂ then reacts with ozone to produce hydroxyl radicals, significantly accelerating the oxidation process. researchgate.net The UV irradiation provides the energy to break down ozone molecules, leading to a synergistic effect where the combined process is more effective than either ozonation or UV photolysis alone. nih.gov

O₃/H₂O₂ (Peroxone) Process: The addition of hydrogen peroxide to the ozonation system also enhances the formation of hydroxyl radicals. The conjugate base of H₂O₂, the hydroperoxide anion (HO₂⁻), acts as an initiator for the chain reaction of ozone decomposition, leading to a higher yield of •OH radicals. mdpi.compsecommunity.org This combination has been shown to be highly effective in degrading a variety of organic pollutants.

These combined ozonation technologies leverage synergistic effects to increase the rate and extent of this compound degradation, offering a more efficient route to complete mineralization compared to ozonation alone.

Ultrasonic Degradation (Sonolysis) and Advanced Combinations

Ultrasonic degradation, or sonolysis, is an advanced oxidation process (AOP) that utilizes high-frequency sound waves (ultrasound) to degrade organic pollutants in aqueous solutions. nih.gov The primary mechanism involves the physical phenomenon of acoustic cavitation. mdpi.com

Cavitation Phenomena and Radical Generation in Sonolysis

The application of ultrasound in a liquid medium leads to the formation, growth, and violent collapse of microscopic gas or vapor-filled bubbles, a process known as acoustic cavitation. mdpi.comnih.gov The implosion of these cavitation bubbles is nearly adiabatic, creating localized "hot spots" with transient, extreme conditions, including temperatures of up to 5200 K and pressures reaching 250 MPa. mdpi.com

These extreme conditions within the collapsing bubbles cause the thermal dissociation (pyrolysis) of water (H₂O) and dissolved oxygen (O₂) molecules. This process generates highly reactive radical species, most notably hydroxyl radicals (•OH) and hydrogen atoms (•H). nih.govresearchgate.net These radicals are then released into the bulk solution where they can non-selectively attack and oxidize organic dye molecules like this compound, breaking them down into simpler, less harmful compounds, and potentially leading to complete mineralization into CO₂, H₂O, and inorganic ions. mdpi.comresearchgate.net

The main reactions for radical generation in sonolysis are:

H₂O + Ultrasound → •OH + •H mdpi.com

O₂ + Ultrasound → 2O•

Integration of Ultrasound with Other AOPs

The efficiency of sonolysis can be significantly enhanced by combining it with other AOPs, creating hybrid systems that benefit from synergistic effects. nih.govresearchgate.net

Sono-Fenton: This process integrates ultrasound with the Fenton reaction (Fe²⁺ + H₂O₂). Ultrasound accelerates the decomposition of hydrogen peroxide (H₂O₂) to generate more hydroxyl radicals and enhances the regeneration of Fe²⁺ from Fe³⁺, thereby improving the catalytic cycle. nih.govresearchgate.net The cavitation also improves mass transfer between the reactants. nih.gov

Sonophotocatalysis: This hybrid method combines ultrasound with photocatalysis (e.g., using a semiconductor catalyst like TiO₂ and UV light). Ultrasound promotes the degradation of pollutants through several mechanisms: it increases the surface area of the catalyst by deagglomerating particles, enhances the mass transfer of dye molecules to the catalyst surface, and can create additional reactive oxygen species. nih.govmdpi.comresearchgate.net The combination can lead to a higher degradation rate than the sum of the individual processes. mdpi.com

Sono-Ozonation: The combination of ultrasound and ozonation is another effective hybrid AOP. Sonolysis can accelerate the decomposition of ozone (O₃) in water, leading to an increased production of hydroxyl radicals. researchgate.netnih.gov This synergy results in a more rapid and complete degradation of complex organic molecules. nih.gov

These integrated systems often exhibit enhanced performance due to the increased generation of reactive radicals and improved reaction kinetics compared to sonolysis alone. nih.govresearchgate.net

Comparative Studies of Different AOPs for this compound Remediation

Various Advanced Oxidation Processes (AOPs) have been investigated for the degradation of textile dyes, including those with structures similar to this compound. The effectiveness of these processes depends on factors like the dye's molecular structure, operational parameters (e.g., pH, catalyst concentration), and the specific AOP mechanism. researchgate.netiwaponline.com Comparative studies are crucial for selecting the most efficient and economically viable treatment method. researchgate.net

Commonly compared AOPs include:

Fenton and Photo-Fenton: The photo-Fenton process is often found to be more efficient than the traditional Fenton process due to the photochemical regeneration of Fe²⁺ from Fe³⁺, which sustains the catalytic cycle and generates additional hydroxyl radicals. mdpi.com

Ozonation-based Processes: Integrating ozone with UV light (O₃/UV) or other agents like persulfate (O₃/UV/PS) typically enhances degradation efficiency. Studies on similar dyes have shown that the degradation efficiency follows the order: O₃/UV/PS > O₃/UV > O₃ alone. amazonaws.com

Photocatalysis: Heterogeneous photocatalysis using semiconductors like TiO₂ is a widely studied AOP. Its efficiency can be compared with other processes like UV/H₂O₂ and UV/S₂O₈²⁻. For some pollutants, persulfate-based AOPs (UV/S₂O₈²⁻) have demonstrated significantly higher degradation and mineralization rates than UV/TiO₂ or UV/H₂O₂. nih.gov

Sonolysis and Hybrid Ultrasonic Processes: As mentioned, combining ultrasound with other AOPs (e.g., sono-Fenton, sonophotocatalysis) generally results in higher degradation rates than sonolysis or the other AOPs applied individually due to synergistic effects. researchgate.netnih.gov

The table below presents a conceptual comparison of the degradation efficiency of various AOPs based on findings for different azo dyes.

Advanced Oxidation Process (AOP)Typical Degradation Efficiency (%)Key AdvantagesReference Pollutant
Fenton88%Uses inexpensive reagents (Fe²⁺, H₂O₂)C.I. Basic Red 29 researchgate.net
Sono-Fenton93.5%Synergistic effect enhances radical productionC.I. Basic Red 29 researchgate.net
UV/TiO₂ (Photocatalysis)~72%Catalyst is reusable, can utilize solar lightTriton X-100 nih.gov
UV/Persulfate (KPS)>98%Generates highly reactive sulfate radicalsTriton X-100 nih.gov
Ozonation (O₃)~67%Strong oxidizing agent, no sludge formationReactive Red 120 amazonaws.com
O₃/UV/Persulfate~87%Highest efficiency among compared ozone processesReactive Red 120 amazonaws.com

Biodegradation and Bioremediation Approaches

Biodegradation offers an environmentally friendly and cost-effective alternative to chemical and physical methods for treating dye-containing wastewater. microbiologyjournal.org This approach utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and yeast to break down complex dye molecules. nih.govijcmas.com

Microbial Degradation Pathways by Isolated Strains (e.g., Bacteria, Fungi, Yeast)

The microbial degradation of azo dyes like this compound is typically a two-stage process involving anaerobic reduction followed by aerobic degradation. ijcmas.com

Bacteria: Many bacterial species, including those from the genera Pseudomonas, Bacillus, and Klebsiella, can decolorize azo dyes. nih.govresearchgate.netcore.ac.uk The initial and crucial step is the reductive cleavage of the azo bond (–N=N–) under anaerobic or microaerophilic conditions. ijcmas.comresearchgate.net This breaks the chromophore and results in decolorization, producing intermediate aromatic amines, which may be toxic. ijcmas.com These amines are then often mineralized under subsequent aerobic conditions by the same or different microbial communities. nih.gov

Fungi: White-rot fungi, such as Aspergillus niger, are particularly effective at degrading a wide range of dyes. nih.gov Unlike bacteria, fungi often employ extracellular oxidative enzymes (discussed in 3.3.2) that can degrade dyes under aerobic conditions. nih.gov Fungal degradation can also occur through biosorption, where the dye molecules adsorb to the surface of the fungal biomass. nih.gov Strains of Aspergillus salinarus have demonstrated the ability to degrade up to 97.41% of Reactive Red HE7B dye at a concentration of 50 mg/L. nih.gov

Yeast: Yeasts, such as strains of Saccharomyces cerevisiae and Candida tropicalis, are also capable of decolorizing azo dyes. researchgate.netresearchgate.net The degradation mechanism is often linked to their metabolism and can involve both biosorption and enzymatic reduction of the azo bond. researchgate.net For example, Saccharomyces cerevisiae has been shown to decolorize basic dyes with high efficiency. researchgate.net

The table below summarizes the capabilities of various microbial strains in degrading different types of dyes.

MicroorganismTypeDye DegradedDegradation Efficiency (%)
Aspergillus salinarusFungusReactive Red HE7B97.41%
Pseudomonas stutzeriBacteriaProcion Red H3B~100% (decolorization)
Saccharomyces cerevisiaeYeastBasic Green 496%
Candida tropicalisYeastRemazol Blue94% (adsorption)
Klebsiella pneumoniaeBacteriaRemazol Red R94% (by purified enzyme)

Enzymatic Degradation Mechanisms (e.g., Azoreductases, Laccases, Peroxidases)

The breakdown of dyes by microorganisms is facilitated by specific enzymes that catalyze the degradation reactions.

Azoreductases: These are key enzymes, primarily found in bacteria, responsible for the reductive cleavage of azo bonds. researchgate.netnih.gov They are typically intracellular enzymes that transfer electrons from electron donors like NADH or NADPH to the azo dye, which acts as the electron acceptor. nih.govnih.gov This reduction breaks the –N=N– bond, leading to the formation of colorless aromatic amines. researchgate.net Azoreductases can be flavin-dependent or flavin-free. nih.gov

Laccases: Laccases are multi-copper oxidoreductase enzymes commonly produced by white-rot fungi. nih.govresearchgate.net They catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, including dyes, by reducing molecular oxygen to water. nih.govnih.gov Laccases can directly oxidize dye molecules or act indirectly through small molecules called mediators (e.g., HBT), which become oxidized by the enzyme and then, in turn, oxidize the dye. csic.es Laccase from Pleorotus ostreatus has shown 94% decolorization efficiency against a basic red dye. nih.gov

Peroxidases: This group includes lignin peroxidases (LiP) and manganese peroxidases (MnP), which are also primarily secreted by fungi. nih.gov These enzymes require hydrogen peroxide (H₂O₂) as an oxidizing agent to degrade recalcitrant compounds like dyes. microbiologyjournal.org They have a high redox potential and can oxidize a wide variety of dye structures through a free-radical mechanism. nih.gov

Optimization of Bioreactor Configurations and Operational Parameters for this compound Removal

The effective removal of this compound from wastewater using bioreactors is contingent upon the careful optimization of both the reactor design and its operational parameters. Various bioreactor configurations, including stirred-tank, tubular, and flat plate reactors, are employed for cultivating the microorganisms or housing the enzymes responsible for dye degradation. mdpi.com The selection of a specific configuration depends on factors such as the scale of operation, the type of microbial consortium or enzyme used, and the characteristics of the wastewater. For instance, continuous stirred-tank reactors offer uniform mixing and temperature control, which can be crucial for maintaining optimal enzymatic activity. mdpi.com

Key operational parameters that significantly influence the efficiency of this compound removal include pH, temperature, dye concentration, and the availability of co-substrates. The optimal pH and temperature are critical for the metabolic activity of the microorganisms and the catalytic efficiency of the enzymes involved in the degradation process. For many bacterial strains, the optimal conditions for azo dye decolorization are found to be at a pH of 8.0 and a temperature of 33°C. researchgate.net Similarly, the initial concentration of the dye can impact the rate of degradation, with higher concentrations sometimes leading to inhibitory effects on the microbial culture. researchgate.netnih.gov The addition of supplementary carbon and nitrogen sources, such as glucose and ammonium sulfate, can also enhance the decolorization process by supporting microbial growth and metabolic activity. researchgate.net

The table below summarizes the key operational parameters and their typical optimal ranges for the bioremediation of azo dyes, which can be adapted for this compound.

Table 1: Optimized Operational Parameters for Azo Dye Bioremediation

Parameter Optimal Range Significance
pH 6.0 - 9.0 Affects microbial growth and enzyme activity. researchgate.netnih.gov
Temperature (°C) 30 - 40 Influences metabolic rates and enzyme kinetics. researchgate.netnih.gov
Dye Concentration (mg/L) 50 - 200 High concentrations can be toxic to microorganisms. nih.govnih.gov
Co-substrate (e.g., Glucose) 0.2% - 0.5% (w/v) Provides energy and carbon for microbial growth. researchgate.net
Inoculum Size 3% - 5% (v/v) Affects the initial rate of decolorization. researchgate.net

Strategies for Enhancing Enzymatic Activity and Stability

The practical application of enzymatic degradation for this compound is often limited by the stability and activity of the enzymes under industrial wastewater conditions. Therefore, various strategies have been developed to enhance these properties. One of the most effective approaches is enzyme immobilization, which involves confining the enzyme to a solid support material. This technique can improve the enzyme's thermal and pH stability, facilitate its separation from the reaction mixture, and allow for its reuse over multiple cycles. mdpi.com Common support materials include natural polymers like chitosan and synthetic materials such as silica-coated magnetic particles. mdpi.com

Protein engineering is another powerful tool for improving enzyme characteristics. mdpi.com Through techniques like site-directed mutagenesis, the amino acid sequence of an enzyme can be altered to enhance its catalytic efficiency, substrate specificity, and stability in the presence of inhibitors or harsh environmental conditions. mdpi.com For instance, enzymes sourced from thermophilic microorganisms naturally exhibit higher heat tolerance, making them attractive candidates for industrial applications. mdpi.com

Chemical modification of enzymes, such as cross-linking or the addition of stabilizing agents, can also improve their operational stability. Furthermore, the use of redox mediators can enhance the activity of certain enzymes, like laccases, by facilitating the transfer of electrons between the enzyme and the dye molecule, thereby accelerating the degradation process. nih.gov

Table 2: Strategies for Enhancing Enzymatic Performance

Strategy Description Advantages
Immobilization Entrapping or binding enzymes to a solid support. mdpi.com Increased stability, reusability, easy separation. mdpi.com
Protein Engineering Modifying the enzyme's amino acid sequence. mdpi.com Improved catalytic activity, stability, and specificity. mdpi.com
Chemical Modification Altering the enzyme's chemical structure. Enhanced stability against denaturation.
Use of Redox Mediators Adding small molecules to facilitate electron transfer. nih.gov Increased degradation rate for certain enzymes. nih.gov

Environmental Fate and Transformation Products of this compound

Identification and Characterization of Degradation Intermediates

Research on the degradation of similar azo dyes has revealed the formation of a variety of intermediates. For example, the anaerobic degradation of C.I. Acid Red 114 has been shown to produce metabolites like 3,3'-dimethylbenzidine and 4-methylbenzenesulphonic acid-(4'-aminophenyl) ester. nih.gov While specific intermediates for this compound are not extensively documented in the provided search results, it is expected that its degradation would yield substituted aromatic amines derived from its parent structure.

Proposed Degradation Pathways and Reaction Mechanisms

Based on the general mechanism of azo dye degradation, a plausible pathway for this compound can be proposed. The process is often initiated by azoreductase enzymes produced by various microorganisms, which catalyze the reductive cleavage of the azo bond. nih.gov This is typically followed by aerobic degradation of the resulting aromatic amines. nih.gov

The degradation may proceed through the following steps:

Reductive Cleavage: The azo bond is broken, leading to the formation of two or more aromatic amine intermediates.

Deamination and Hydroxylation: The amino groups of the aromatic amines are removed and replaced with hydroxyl groups.

Ring Opening: The aromatic rings of the hydroxylated intermediates are cleaved, resulting in the formation of aliphatic compounds.

Mineralization: These aliphatic compounds are further broken down into simpler inorganic molecules such as carbon dioxide, water, and ammonia. researchgate.net

The specific reaction mechanisms can vary depending on the microorganisms or enzymes involved and the environmental conditions.

Assessment of Transformation Product Persistence and Environmental Implications

The transformation products of this compound, particularly the aromatic amines, can be more persistent and ecotoxic than the original dye. nih.gov Some aromatic amines are known to be mutagenic and carcinogenic. Therefore, a complete detoxification process must ensure the complete mineralization of these intermediates. The persistence of these transformation products in the environment is a significant concern, as they can accumulate in soil and water, potentially entering the food chain. mdpi.com

Toxicity assays are essential to evaluate the environmental implications of the degradation products. These assays often use indicator organisms such as Daphnia magna to assess the acute toxicity of the treated effluent. researchgate.net A successful remediation strategy should not only achieve decolorization but also significantly reduce the toxicity of the wastewater, ensuring that the final discharge does not pose a threat to aquatic ecosystems and human health. nih.gov

Interaction with Substrates and Dyeing Science of C.i. Basic Red 42

Adsorption and Diffusion Kinetics in Textile Dyeing Processes

Adsorption kinetics are frequently evaluated using models such as the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. arabjchem.org

In studies of similar cationic dyes, such as C.I. Basic Red 46, on various adsorbents, the pseudo-second-order model has been shown to provide the best fit for the experimental data. ijcce.ac.irijcce.ac.ir This indicates that the adsorption mechanism is likely dominated by chemical interactions. ijcce.ac.irijcce.ac.ir The initial rate of adsorption is typically rapid due to the abundance of available active sites on the fiber surface, which then slows as these sites become occupied and the process becomes limited by the rate of intra-particle diffusion—the movement of dye molecules into the pores of the fiber. arabjchem.org

The rate of dyeing is intrinsically linked to the diffusion coefficient of the dye within the fiber. materialsciencejournal.org Factors that increase the diffusion coefficient, such as temperature, will correspondingly increase the dyeing rate. materialsciencejournal.org

Kinetic Model Parameters for the Adsorption of C.I. Basic Red 46 (as an analogue for C.I. Basic Red 42)
Kinetic ModelParameterValueCorrelation Coefficient (R²)
Pseudo-First-Orderk₁ (min⁻¹)0.1250.978
qₑ (calc) (mg/g)14.8
Pseudo-Second-Orderk₂ (g/mg·min)0.0190.999
qₑ (calc) (mg/g)16.2

This table presents representative data from a study on C.I. Basic Red 46, showing the superior fit of the pseudo-second-order model, which is characteristic of chemisorption processes in the dyeing of acrylics with basic dyes. ijcce.ac.irijcce.ac.ir

Mechanistic Insights into Dye-Fiber Interactions (e.g., Electrostatic, Hydrogen Bonding, Van der Waals Forces)

The fixation of this compound onto a substrate is achieved through a combination of intermolecular forces, the nature and strength of which depend on the chemical structures of both the dye and the fiber. As a cationic (basic) dye, its primary interaction with acrylic fibers is driven by strong electrostatic attraction. sustainability-directory.com

Electrostatic Interactions: Acrylic fibers are synthetic polymers, typically polyacrylonitrile (B21495), that are modified with anionic co-monomers containing acidic groups like sulfonate (−SO₃⁻) or carboxylate (−COO⁻). sustainability-directory.combgtextilepublisher.org These groups are negatively charged in the dyebath. This compound, being a cationic dye, carries a positive charge. The powerful attraction between the positive charge on the dye molecule and the negative anionic sites within the fiber forms a salt linkage (ionic bond), which is the primary mechanism for dye fixation and results in high wash fastness. bgtextilepublisher.orgdalalinstitute.com

Hydrogen Bonding: While ionic bonding is dominant, hydrogen bonds can also contribute to the dye-fiber interaction. These bonds can form between hydrogen-bond-donating groups on the fiber and suitable acceptor atoms (like nitrogen or oxygen) on the dye molecule, or vice versa. mdpi.comflinnsci.ca

The combination of these forces—dominated by the strong ionic attraction—ensures a durable and robust fixation of this compound onto acrylic fibers. mdpi.com

Influence of Fiber Pre-treatment and Surface Modification on Dyeing Behavior

The inherent dyeing behavior of a fiber can be significantly altered through physical and chemical pre-treatments. For acrylic fibers dyed with this compound, these modifications are aimed at enhancing dye uptake, improving the rate of dyeing, and ensuring level coloration.

Chemical modification of the acrylic fiber surface can increase its affinity for basic dyes. Alkaline hydrolysis, for instance, can convert the nitrile groups (–C≡N) in the polyacrylonitrile structure into amide (–CONH₂) and carboxylate (–COO⁻) groups. nih.gov The introduction of additional anionic carboxylate groups creates more sites for electrostatic interaction with the cationic dye molecules, thereby increasing the dye saturation value of the fiber. Similarly, treatments with certain chemicals can introduce active groups that enhance dyeability. ekb.eg

Physical properties of the fiber also play a crucial role. The glass transition temperature (Tg) of acrylic fiber is a key parameter; above this temperature, the polymer chains become more mobile, loosening the fiber structure and facilitating easier dye diffusion. p2infohouse.org Incorporating nonionic co-monomers like methyl acrylate (B77674) into the polymer can lower the Tg from over 100°C to around 75-85°C. p2infohouse.org This structural disruption allows for dyeing at lower temperatures and can increase the rate of dye diffusion into the fiber core. Pre-treatments that swell the fiber structure can also have a similar effect, opening up pathways for dye molecules to penetrate more readily.

Advanced Dyeing Techniques and Their Mechanistic Basis (e.g., Ultrasonic Assisted Dyeing)

To improve efficiency, reduce energy consumption, and minimize environmental impact, advanced dyeing techniques have been developed. Ultrasonic-assisted dyeing is a prominent example that has shown significant benefits for applying basic dyes to acrylic fibers. researchgate.net

The primary mechanism of ultrasonic energy in a liquid medium is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. researchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, as well as shock waves and microjets of liquid. In the context of dyeing, this phenomenon has several beneficial effects:

Dispersion: It breaks down dye aggregates in the solution, ensuring a more uniform, monomolecular dispersion of the dye, which facilitates more efficient adsorption.

Degassing: It expels dissolved air from fiber capillaries, removing barriers to dye penetration.

Diffusion: The high-velocity microjets generated near the fiber surface accelerate the movement of dye molecules from the bulk solution to the fiber surface (boundary layer) and enhance their diffusion into the fiber's interior. researchgate.netmdpi.com

These effects collectively lead to a faster dyeing rate, higher dye uptake, and the ability to achieve deep shades at lower temperatures and in shorter times compared to conventional methods. researchgate.netchemijournal.com

The application of ultrasonic energy significantly enhances the rate and extent of dye uptake in the dyeing of acrylic fibers with basic dyes. nih.gov Studies comparing conventional and ultrasonic dyeing methods for analogous basic red dyes on acrylic have consistently shown that sonication leads to higher color strength values (K/S). researchgate.net

The time-dye uptake isotherms reveal that ultrasonically dyed samples achieve higher dye absorption than conventionally dyed ones under the same conditions of time and temperature. researchgate.net The ultrasonic energy accelerates the diffusion of dye molecules into the fabric, increasing the rate of dye transfer. mdpi.com This enhancement is attributed to the cavitation effect, which not only improves the mass transfer of the dye towards the fiber but also potentially swells the fiber structure, making it more accessible to dye molecules. researchgate.net

Comparison of Color Strength (K/S) for Ultrasonic vs. Conventional Dyeing of Acrylic with a C.I. Basic Red Dye Analogue
Dyeing Time (min)Conventional Dyeing K/SUltrasonic Dyeing K/S
154.86.5
307.29.8
6010.513.5
9012.815.9
12014.217.2

This table illustrates the enhanced dye uptake, measured as color strength (K/S), achieved with ultrasonic-assisted dyeing compared to conventional heating over time for a representative C.I. Basic Red dye on acrylic fabric. researchgate.netresearchgate.net

The efficiency of a dyeing process can be quantified by calculating its kinetic parameters, such as the dyeing rate constant (k) and the half-dyeing time (t₁/₂), which is the time required to achieve 50% of the total dye exhaustion at equilibrium. ijche.com These values can be derived by applying kinetic models, such as the first-order rate equation, to the experimental dye uptake data over time. researchgate.net

Studies on basic dyes have shown that the dyeing rate constant is significantly higher, and consequently, the half-dyeing time is shorter, in ultrasonic-assisted processes compared to conventional ones. researchgate.netnih.gov This confirms that sonication provides a more rapid dyeing process. The efficiency of the ultrasonic process can also be calculated to quantify the improvement over the conventional method.

Calculated Kinetic Parameters for Conventional vs. Ultrasonic Dyeing of Acrylic with a C.I. Basic Red Dye Analogue
ParameterConventional MethodUltrasonic Method
Dyeing Rate Constant (k) (min⁻¹)0.0180.035
Half-Dyeing Time (t₁/₂) (min)38.519.8
Standard Affinity (-Δμ°) (kJ/mol)12.515.2

This table summarizes the kinetic parameters calculated for the dyeing of acrylic fabric with a C.I. Basic Red dye, demonstrating the increased rate, shorter half-dyeing time, and higher affinity achieved with the ultrasonic-assisted method. researchgate.netnih.govresearchgate.net

Advanced Analytical and Spectroscopic Methodologies in C.i. Basic Red 42 Research

High-Performance Chromatographic Techniques for Separation and Identification of C.I. Basic Red 42 and its Metabolites

Chromatographic methods are indispensable for separating the components of complex mixtures. In the context of this compound, these techniques allow for the isolation of the dye from environmental matrices and the separation of its various degradation or metabolic products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of dyes like this compound and its metabolites. nih.govbsu.edu.eg Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a non-polar stationary phase is used with a polar mobile phase. phenomenex.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com For a compound like this compound, a C18 column is often the stationary phase of choice, offering a good balance of retention and resolution. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. nih.govnajah.edu The composition of the mobile phase can be adjusted to optimize the separation, with gradient elution often employed for complex mixtures of the parent dye and its various degradation products. nih.gov Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector set at the wavelength of maximum absorbance of the dye. najah.edu

A typical HPLC method for the analysis of a basic dye could involve the following parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV-Vis at the λmax of this compound
Injection Volume 20 µL

This table presents a hypothetical set of HPLC conditions for the analysis of this compound, based on methods for similar dyes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the identification of volatile and semi-volatile organic compounds. edpsciences.orgnih.gov In the context of this compound, GC-MS is particularly useful for identifying the volatile products that may form during degradation processes, such as thermal decomposition or advanced oxidation processes. nih.gov The high separation efficiency of the gas chromatograph combined with the powerful identification capabilities of the mass spectrometer allows for the confident identification of unknown degradation products. edpsciences.org

For analysis by GC-MS, the volatile degradation products are typically extracted from the sample matrix using techniques like solid-phase microextraction (SPME) or liquid-liquid extraction. nih.gov The extracted compounds are then introduced into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of each compound provides a unique fragmentation pattern, which can be compared to spectral libraries for identification. edpsciences.org

The operating conditions for GC-MS analysis are critical for achieving good separation and identification. A typical method might involve:

ParameterCondition
Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium
Oven Program Temperature gradient (e.g., 50°C to 280°C)
Ionization Mode Electron Impact (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This table outlines general GC-MS parameters that could be adapted for the analysis of volatile degradation products of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. jfda-online.comijprajournal.com It is a versatile and cost-effective technique that can be used for the qualitative and quantitative analysis of a wide range of compounds, including dyes. researchgate.netresearchgate.net HPTLC is particularly useful for the analysis of this compound in complex matrices like textile wastewater. researchgate.net

In HPTLC, the stationary phase is a pre-coated plate with a fine and uniform layer of sorbent, such as silica gel. ijprajournal.com The sample is applied to the plate as a narrow band, and the plate is then developed in a chamber containing a suitable mobile phase. researchgate.net The separation is based on the differential migration of the components of the sample up the plate. jfda-online.com After development, the plate is dried, and the separated components are visualized and quantified using a densitometer. ijprajournal.com

The development of a robust HPTLC method involves the optimization of several parameters, including the choice of stationary phase, mobile phase composition, and detection wavelength. jfda-online.comamazonaws.com Method validation is also a critical step to ensure the reliability of the results. jfda-online.com

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components. jfda-online.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. jfda-online.com
Precision The closeness of agreement between a series of measurements. jfda-online.com
Accuracy The closeness of the test results to the true value. jfda-online.com
Limit of Detection (LOD) The lowest amount of analyte that can be detected. jfda-online.com
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jfda-online.com
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters. jfda-online.com

This table summarizes the key validation parameters for an HPTLC method, as per established guidelines.

Advanced Spectroscopic Techniques for Quantitative Analysis and Structural Characterization

Spectroscopic techniques are essential for the quantitative analysis and structural characterization of this compound. These methods are based on the interaction of electromagnetic radiation with the molecule and provide valuable information about its concentration and chemical structure.

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique that is widely used to monitor the decolorization of dyes in degradation studies. sapub.orgnih.gov The principle of this technique is based on the measurement of the absorbance of light by a colored solution at a specific wavelength. mdpi.com The concentration of the dye is directly proportional to its absorbance, as described by the Beer-Lambert law.

In a typical decolorization experiment, the absorbance of the this compound solution is measured at its wavelength of maximum absorbance (λmax) at different time intervals during the degradation process. semnan.ac.ir The decrease in absorbance over time indicates the removal of the chromophore of the dye molecule. sapub.org This data can be used to determine the kinetics of the decolorization reaction, which often follows pseudo-first-order kinetics for many dye degradation processes. researchgate.net

The rate constant of the decolorization reaction can be calculated from the slope of the plot of the natural logarithm of the absorbance versus time. sapub.org This kinetic information is crucial for understanding the efficiency of a particular degradation method.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interaction of fluorescent molecules, such as this compound, with other chemical species. rsc.org The fluorescence of a molecule can be affected by its local environment, and changes in fluorescence intensity or wavelength can provide information about binding interactions, conformational changes, and proximity to other molecules. nih.gov

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. nih.gov This can occur through various mechanisms, including static and dynamic quenching. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. nih.gov In dynamic quenching, the excited fluorophore is deactivated upon collision with the quencher. nih.gov

By studying the quenching of the fluorescence of this compound by different molecules, such as surfactants or biomolecules, it is possible to determine the binding constants and elucidate the mechanism of interaction. rsc.orgnih.gov For instance, the interaction of this compound with surfactants can be investigated by monitoring the changes in its fluorescence in the presence of increasing concentrations of the surfactant. researchgate.net The formation of micelles can significantly alter the microenvironment of the dye, leading to changes in its fluorescence properties. rsc.org

Coupled Spectroscopic Techniques for Comprehensive Analysis

Coupled, or hyphenated, analytical techniques are powerful tools that combine a separation method with a spectroscopic detection method, providing both separation of complex mixtures and specific identification of the components. chemijournal.com For the analysis of this compound and its degradation byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most effective and widely used approaches. nih.gov

The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) allows for the physical separation of the parent dye from its intermediates and other matrix components, followed by their highly sensitive and selective detection. nih.gov The mass spectrometer provides molecular weight information and, through fragmentation in MS/MS mode, yields structural data that is crucial for the unambiguous identification of unknown degradation products. nih.gov

While specific studies detailing the LC-MS/MS analysis of this compound are not prevalent in publicly accessible literature, methods developed for other basic dyes, such as Basic Red 9 and Basic Red 14, demonstrate the applicability of the technique. shimadzu.comepa.gov These methods typically employ a reverse-phase HPLC system for separation, coupled with a triple quadrupole mass spectrometer for detection, often utilizing an electrospray ionization (ESI) source which is well-suited for polar and ionic compounds like basic dyes. epa.govshimadzu.com The combination of chromatographic retention time with the specific mass-to-charge ratios (m/z) of the parent ion and its product ions provides a high degree of confidence in the identification and quantification of the analyte. shimadzu.com

Below is an interactive data table summarizing typical parameters for the analysis of basic dyes using LC-MS/MS, which would be applicable for developing a method for this compound.

ParameterTypical Setting/ValuePurpose
Chromatography Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm)Separation of polar/non-polar compounds
Mobile Phase Gradient of water and methanol/acetonitrile with formic acidElution of analytes from the column
Ionization Source Electrospray Ionization (ESI), Positive ModeGeneration of gas-phase ions from the dye molecules
Mass Analyzer Triple Quadrupole (QqQ)Selection of precursor and product ions for quantification
Acquisition Mode Multiple Reaction Monitoring (MRM)High sensitivity and selectivity for target analytes

In Situ and Operando Monitoring of Degradation and Adsorption Processes

Understanding the kinetics and mechanisms of this compound degradation and adsorption requires monitoring these processes as they happen. In situ and operando spectroscopic techniques are invaluable for this purpose, providing real-time data from within the reaction environment without the need for sample extraction. frontiersin.org In situ refers to the analysis of a material in its operational environment, while operando (a subset of in situ) implies that the measurement is being performed while the process (e.g., catalysis, adsorption) is active, correlating the material's properties with its activity. frontiersin.org

For dye degradation studies, UV-Visible (UV-Vis) spectroscopy is a common in situ technique. researchgate.net The characteristic absorbance peak of this compound in the visible spectrum is directly proportional to its concentration. By continuously measuring the absorbance of the solution within a reactor, the rate of decolorization can be determined in real-time. This approach has been used to monitor the biodecolorization kinetics of other azo dyes. researchgate.net

More advanced techniques like in situ Raman or Fourier-Transform Infrared (FTIR) spectroscopy can provide structural information about the dye molecule as it degrades. frontiersin.orgrsc.org This allows researchers to track the disappearance of specific chemical bonds, such as the azo bond (-N=N-), and the appearance of new bands corresponding to intermediate products. Such data is critical for elucidating degradation pathways. For instance, in situ fluorescence spectroscopy has been employed to monitor the generation of reactive oxygen species responsible for the degradation of polymer membranes, a concept adaptable to dye degradation studies. nih.gov

While operando studies specifically on this compound are not widely reported, the methodology is highly relevant. For example, in an adsorption study, an operando setup could involve flowing a dye solution through a column packed with an adsorbent while simultaneously collecting spectroscopic data (e.g., Raman or FTIR) from the adsorbent surface. This would provide direct evidence of the adsorption mechanism, showing how the dye molecules interact with the adsorbent's active sites in real-time.

The table below outlines a conceptual framework for an in situ experiment designed to monitor the photocatalytic degradation of this compound.

Experimental StageTechniqueInformation Gained
Baseline Measurement UV-Vis, Raman, FTIR SpectroscopyInitial concentration and structural fingerprint of this compound
Initiation of Degradation Continuous UV-Vis SpectroscopyReal-time decolorization kinetics (rate of disappearance of the parent dye)
During Degradation Process Time-resolved Raman or FTIR SpectroscopyTracking changes in specific functional groups (e.g., azo bond cleavage)
Post-Degradation Analysis LC-MS/MS of final solutionIdentification of final, stable degradation byproducts

Theoretical and Computational Chemistry Studies on C.i. Basic Red 42

Density Functional Theory (DFT) Applications for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a dye molecule like C.I. Basic Red 42, DFT calculations can elucidate fundamental properties that govern its color, reactivity, and interactions with other molecules.

Detailed research findings from DFT studies on similar dye molecules reveal the distribution of electron density and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy difference between the HOMO and LUMO levels, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitation energy and, consequently, its color. A smaller gap typically corresponds to absorption at longer wavelengths. For instance, in a study of ethyl red and carminic acid, DFT calculations were used to determine the HOMO and LUMO energies to understand their photoelectrical properties. mdpi.com

Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are instrumental in identifying electrophilic and nucleophilic sites, thereby predicting how this compound will interact with textile fibers. The cationic nature of Basic Red 42 suggests a strong electrostatic interaction with anionic functional groups in fabrics like acrylics.

In the context of reaction mechanisms, DFT is used to model the pathways of chemical reactions, such as degradation or synthesis. acs.org By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction thermodynamics. This is particularly relevant for understanding the mechanisms of dye degradation, which is crucial for developing effective wastewater treatment methods. For example, DFT has been used to investigate the dehydrogenation of methane (B114726) on graphene surfaces by calculating activation free energies for each step of the reaction. acs.org

Table 1: Illustrative Electronic Properties of a Cationic Azo Dye Calculated by DFT

This table presents typical data that can be obtained through DFT calculations for a dye like this compound, based on studies of similar molecules.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)3.3 eVCorrelates with the wavelength of maximum absorption (color).
Dipole Moment8.5 DIndicates the overall polarity of the molecule.

Molecular Dynamics (MD) Simulations for Adsorption Phenomena and Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations are invaluable for understanding the adsorption process of the dye onto a substrate, such as a textile fiber, at an atomic level.

MD simulations can model the interactions between the dye molecule and the fiber surface in a solvent environment, typically water. These simulations provide detailed information about the binding affinity, orientation of the dye on the surface, and the specific types of intermolecular forces involved, such as electrostatic interactions, hydrogen bonds, and van der Waals forces. For example, MD simulations have been used to study the interaction of reactive dyes with cellulose (B213188) fibers, calculating the binding free energy to quantify the affinity between the dye and the substrate. researchgate.net

By analyzing the trajectories of the dye molecules over time, researchers can understand the dynamics of the adsorption process, including how the dye approaches the surface and finds its most stable binding configuration. This information is critical for optimizing dyeing conditions to achieve strong and uniform coloration.

Table 2: Illustrative Interaction Energies between a Cationic Dye and a Fiber Surface from MD Simulations

This table provides an example of the kind of data generated from MD simulations to quantify dye-substrate interactions.

Interaction TypeInteraction Energy (kcal/mol) (Illustrative)Primary Contributing Moieties
Electrostatic-45.5Cationic group of dye and anionic sites on fiber.
Van der Waals-25.2Aromatic rings of dye and hydrophobic regions of fiber.
Hydrogen Bonding-8.7Amine/hydroxyl groups of dye and polar groups on fiber.
Total Binding Energy-79.4Overall strength of dye-fiber interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Environmental Fate and Degradation Pathways

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. ecetoc.org For this compound, QSAR modeling can be a valuable tool for predicting its potential environmental impact, such as its biodegradability, toxicity, and bioaccumulation potential, without the need for extensive experimental testing. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of structurally similar chemicals with known experimental data for a specific endpoint (e.g., biodegradability) is compiled. Next, a variety of molecular descriptors are calculated for each chemical. These descriptors are numerical representations of the chemical's structure and properties, and can include constitutional, topological, geometrical, and quantum-chemical parameters. Finally, a mathematical model is developed using statistical methods to establish a correlation between the molecular descriptors and the experimental endpoint. ecetoc.org

For azo dyes like this compound, QSAR models can be developed to predict their susceptibility to degradation by microorganisms in wastewater treatment plants. Descriptors such as molecular weight, logP (a measure of hydrophobicity), and the presence of specific functional groups can be correlated with the rate of biodegradation. A review of QSAR models for environmental fate found that reproducibility is a key concern for their regulatory acceptance. nih.govnih.gov

Once a QSAR model is validated, it can be used to predict the environmental fate of new or untested dyes like this compound based solely on its chemical structure. This allows for the early screening of potentially harmful dyes and can guide the design of more environmentally friendly alternatives.

Table 3: Example of Molecular Descriptors Used in QSAR Models for Azo Dyes

This table lists some common descriptors that would be used in a QSAR model to predict the environmental fate of this compound.

DescriptorDefinitionRelevance to Environmental Fate
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Larger molecules may be less bioavailable and harder to degrade.
LogP (Octanol-Water Partition Coefficient)A measure of the hydrophobicity of a compound.High logP values can indicate a tendency for bioaccumulation.
Number of Azo BondsThe count of -N=N- groups in the molecule.The azo bond is often the first site of microbial degradation.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Can be related to the molecule's reactivity and susceptibility to oxidative degradation.

Computational Modeling of Dyeing Kinetics and Thermodynamic Parameters

Computational modeling can also be applied to understand the kinetics and thermodynamics of the dyeing process involving this compound. While experimental studies are common for determining these parameters, computational methods can provide a deeper, molecular-level understanding of the factors that govern the rate and spontaneity of dye uptake by a fiber. ijche.comijche.com

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often used to fit experimental data on the rate of dye adsorption. mdpi.comijcce.ac.ir Computational approaches can complement these studies by simulating the underlying processes, such as the diffusion of the dye from the solution to the fiber surface and its subsequent adsorption. For instance, studies on other dyes have used various kinetic models to analyze the effect of temperature on the dyeing rate. ijche.com

Thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) determine the spontaneity and nature of the dyeing process. A negative ΔG° indicates a spontaneous process. The signs of ΔH° and ΔS° indicate whether the process is exothermic or endothermic, and whether the randomness of the system increases or decreases upon adsorption. These parameters are typically calculated from experimental data obtained at different temperatures. mdpi.com

Computational chemistry can contribute to the understanding of these thermodynamic parameters. For example, the binding energy between the dye and the fiber, which is related to the enthalpy of adsorption, can be calculated using methods like MD simulations. Statistical mechanics can then be used to estimate the entropy changes associated with the loss of translational and rotational freedom of the dye molecule as it adsorbs onto the fiber surface. This detailed molecular insight can help in the rational design of dyeing processes with improved efficiency and lower energy consumption.

Table 4: Thermodynamic Parameters for Dye Adsorption and Their Interpretation

This table explains the significance of thermodynamic parameters that can be determined for the dyeing process with this compound, with illustrative values based on similar systems.

ParameterIllustrative Value RangeInterpretation
ΔG° (Gibbs Free Energy)-5 to -20 kJ/molNegative value indicates a spontaneous adsorption process.
ΔH° (Enthalpy Change)-10 to +30 kJ/molNegative for exothermic (favored at low temp), positive for endothermic (favored at high temp). mdpi.com
ΔS° (Entropy Change)+10 to +100 J/mol·KPositive value suggests increased randomness at the solid-liquid interface during adsorption. mdpi.com

Future Research Directions and Emerging Challenges for C.i. Basic Red 42

Development of Multifunctional Materials for Integrated Remediation Approaches

A promising area of future research is the design of multifunctional materials that can simultaneously adsorb and degrade C.I. Basic Red 42. This integrated approach can overcome the limitations of individual treatment methods. For instance, adsorption merely transfers the pollutant from a liquid to a solid phase, while degradation processes can be slow.

Research efforts are being directed towards composite materials that couple the high surface area of adsorbents with the catalytic activity of photocatalysts. One study on the closely related C.I. Basic Red 46 dye investigated a coupled process of adsorption on activated clay followed by photocatalysis using Zinc Oxide (ZnO) under solar irradiation. researchgate.net The activated clay showed a high adsorption capacity, which was then followed by the complete degradation of the remaining dye by the ZnO photocatalyst. researchgate.net

Future work should focus on:

Novel Composite Materials: Synthesizing novel composites, such as graphene-based materials, metal-organic frameworks (MOFs), and zeolites functionalized with nanoparticles (e.g., TiO2, ZnO).

Regenerability and Reusability: Developing materials that can be easily regenerated and reused over multiple cycles to improve cost-effectiveness and reduce secondary waste.

Table 1: Integrated Remediation Approaches for Azo Dyes
Integrated ApproachMaterials/SystemTarget DyeKey FindingsReference
Adsorption-PhotocatalysisActivated Clay and Zinc Oxide (ZnO)C.I. Basic Red 46Adsorption yield of 97% followed by 100% photodegradation of the residual dye. researchgate.net

Investigation of Novel Degradation Pathways and Advanced Catalytic Systems

Current degradation methods, primarily Advanced Oxidation Processes (AOPs), rely on the generation of highly reactive radicals like hydroxyl radicals (•OH) to break down the dye molecules. researchgate.netmdpi.com AOPs include processes such as Fenton, photo-Fenton, ozonation, and photocatalysis. researchgate.netmdpi.com While effective in decolorization, a significant challenge is ensuring the complete mineralization of the dye into non-toxic products like CO2 and H2O.

Future research should explore:

Novel Catalysts: Developing more efficient and robust catalysts for AOPs. This includes non-iron metal catalysts and catalysts immobilized on supports to prevent leaching and facilitate recovery. mdpi.com

Sulfate (B86663) Radical-Based AOPs: Investigating sulfate radical (SO4•−) based AOPs, which have shown high efficiency and operate over a wider pH range compared to hydroxyl radical-based systems.

Enzymatic Degradation: Exploring the use of enzymes, such as laccases and peroxidases, which can offer high specificity and operate under mild conditions, reducing energy consumption and sludge production.

Mechanistic Studies: Conducting detailed mechanistic studies to understand the degradation pathways. This involves identifying intermediate products to ensure that the process does not lead to the formation of more toxic by-products. nih.gov

Holistic Understanding of Environmental Fate and Transformation Products at Trace Levels

A critical gap in current knowledge is the long-term environmental fate of this compound and its degradation by-products. The breakdown of azo dyes can release aromatic amines, which are often more toxic and carcinogenic than the parent dye molecule. nih.gov These transformation products can persist in the environment at trace concentrations (ng/L to µg/L), posing a risk to aquatic ecosystems and human health.

Emerging challenges and research directions include:

Advanced Analytical Techniques: Developing and applying highly sensitive analytical methods, such as High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS), to detect and quantify transformation products at environmentally relevant trace levels. researchgate.net

Ecotoxicity Assessment: Conducting comprehensive ecotoxicity studies on the parent dye and its identified degradation intermediates to accurately assess the environmental risk of treated effluents. nih.govresearchgate.net

Bioaccumulation and Biotransformation: Investigating the potential for bioaccumulation of the dye and its by-products in aquatic organisms and understanding how these compounds are transformed within biological systems.

Integration of Artificial Intelligence and Machine Learning in Process Optimization and Material Design

Artificial Intelligence (AI) and Machine Learning (ML) are powerful tools that can accelerate the development and optimization of treatment processes for this compound. These computational approaches can model complex, non-linear relationships between multiple process variables to identify optimal operating conditions.

Recent studies have demonstrated the use of Artificial Neural Networks (ANN) and Bayesian Optimization (BO) to optimize the photocatalytic degradation of dyes. rsc.orgunimelb.edu.aunih.govresearchgate.net These models can predict the removal efficiency based on parameters like initial dye concentration, pH, catalyst dosage, and light intensity, significantly reducing the number of experiments and resources required. nih.govbohrium.com

Future applications in this domain include:

Process Optimization: Using ML algorithms to build predictive models for various treatment processes (AOPs, adsorption) to maximize dye removal efficiency while minimizing energy consumption and chemical usage. rsc.orgunimelb.edu.au

Material Discovery: Employing AI to design and screen new multifunctional materials with enhanced catalytic and adsorptive properties.

Real-Time Monitoring and Control: Developing smart treatment systems that use sensors and AI-driven controls to adjust process parameters in real-time for optimal performance in industrial settings.

Table 2: Application of Machine Learning in Dye Degradation Optimization
ML ModelApplicationOptimized ParametersKey FindingReference
Artificial Neural Network (ANN)Predicting photocatalytic decolorization of C.I. Basic Red 46Initial dye concentration, initial pH, reaction timeThe ANN model showed reasonable predictive performance (R² = 0.96). nih.gov
Bayesian Optimization (BO)Optimizing photodegradation of an azo dye in a continuous flow reactorTemperature, flow rateOptimal conditions were found after only 17 experimental runs, and the algorithm successfully accounted for catalyst degradation. rsc.orgunimelb.edu.au

Addressing Scalability and Cost-Effectiveness in Industrial Applications of Research Findings

A major hurdle in implementing advanced remediation technologies is the transition from laboratory-scale success to large-scale industrial application. Many promising methods are often too expensive or complex for widespread use. The high operational costs associated with energy consumption and chemical reagents, as well as the generation of secondary waste like sludge, are significant limitations. mdpi.com

Future research must prioritize:

Low-Cost Materials: Developing adsorbents and catalysts from abundant, low-cost, or waste materials, such as agricultural by-products or industrial wastes. mdpi.com

Energy Efficiency: Designing processes that operate under ambient conditions or utilize renewable energy sources, such as solar light for photocatalysis, to reduce energy costs.

Process Intensification: Developing innovative reactor designs, such as continuous flow reactors, that can improve efficiency, reduce footprint, and allow for better process control.

Q & A

Q. How can researchers validate novel quantification methods for this compound in complex matrices like biological tissues?

  • Methodological Answer: Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., <sup>13</sup>C-Basic Red 42). Validate accuracy (spike recovery 85–115%), precision (RSD <10%), and limit of detection (LOD <1 ppb). Cross-check with ELISA for immunoassay-based quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.